molecular formula C9H8N2O3 B1604391 Methyl 3-oxo-2,3-dihydro-1H-indazole-6-carboxylate CAS No. 885518-84-3

Methyl 3-oxo-2,3-dihydro-1H-indazole-6-carboxylate

Cat. No.: B1604391
CAS No.: 885518-84-3
M. Wt: 192.17 g/mol
InChI Key: MERFKJILADBKQU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Table 1: Key Molecular Descriptors

Property Value Source
Molecular Formula $$ \text{C}9\text{H}8\text{N}2\text{O}3 $$
Molecular Weight 192.17 g/mol
IUPAC Name Methyl 3-oxo-1,2-dihydroindazole-6-carboxylate
SMILES $$ \text{COC(=O)C1=CC2=C(C=C1)C(=O)NN2} $$
InChIKey MERFKJILADBKQU-UHFFFAOYSA-N

Crystallographic Analysis and Conformational Studies

While direct crystallographic data for this compound remain unreported, structural analogs provide insights. For example, ethyl 5,6-dichloro-2-methyl-2,3-dihydro-1H-benzo[d]imidazole derivatives crystallize in monoclinic systems ($$ P2_1/c $$) with lattice parameters $$ a = 19.937(2) \, \text{Å}, b = 5.7080(8) \, \text{Å}, c = 23.406(3) \, \text{Å} $$, and $$ \beta = 108.521(4)^\circ $$. These systems exhibit planar aromatic regions and non-planar saturated rings, a feature likely shared by the title compound.

Conformational stability in this compound arises from:

  • Intramolecular hydrogen bonding : Between the 3-oxo group ($$ \text{C}= \text{O} $$) and the adjacent NH group ($$ \text{N}- \text{H} $$).
  • Steric effects : The methyl ester at position 6 imposes torsional restrictions on the benzene ring.

X-ray diffraction techniques, as outlined in Standard X-ray Diffraction Powder Patterns, could resolve bond lengths and angles, particularly the $$ \text{C}= \text{O} $$ bond (expected ~1.22 Å) and dihedral angles between the indazole and ester groups.

Comparative Structural Analysis with Related Indazole Derivatives

This compound belongs to a broader class of indazole carboxy derivatives. Key comparisons include:

Methyl 2-oxoindoline-6-carboxylate (CAS 14192-26-8)

  • Structural difference : Replaces the pyrazole ring with a pyrrolidone system (indoline vs. indazole).
  • Impact : Reduced aromaticity lowers thermal stability (melting point: 184–190°C).

3-Oxo-2,3-dihydro-1H-indazole-6-carboxylic acid (CAS 862274-40-6)

  • Structural difference : Substitutes the methyl ester with a carboxylic acid group.
  • Impact : Enhanced polarity increases aqueous solubility but reduces lipid membrane permeability.

Methyl 3-methyl-2-oxo-2,3-dihydro-1H-indole-6-carboxylate (CAS 1458776-85-6)

  • Structural difference : Introduces a methyl group at position 3 and replaces the pyrazole with a pyrrole ring.
  • Impact : Steric hindrance alters reactivity in electrophilic substitution reactions.

Table 2: Structural and Physicochemical Comparison

Compound Molecular Formula Functional Groups Melting Point (°C)
This compound $$ \text{C}9\text{H}8\text{N}2\text{O}3 $$ 3-oxo, methyl ester Not reported
Methyl 2-oxoindoline-6-carboxylate $$ \text{C}{10}\text{H}9\text{NO}_3 $$ 2-oxo, methyl ester 184–190
3-Oxo-2,3-dihydro-1H-indazole-6-carboxylic acid $$ \text{C}8\text{H}6\text{N}2\text{O}3 $$ 3-oxo, carboxylic acid >250 (decomposes)
Methyl 3-methyl-2-oxo-2,3-dihydro-1H-indole-6-carboxylate $$ \text{C}{11}\text{H}{11}\text{NO}_3 $$ 3-methyl, 2-oxo, methyl ester Not reported

Substituent position and ring saturation critically influence properties. For instance, the 3-oxo group in the title compound enhances hydrogen-bonding capacity compared to 2-oxo analogs, potentially improving binding affinity in biological systems.

Properties

IUPAC Name

methyl 3-oxo-1,2-dihydroindazole-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O3/c1-14-9(13)5-2-3-6-7(4-5)10-11-8(6)12/h2-4H,1H3,(H2,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MERFKJILADBKQU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(C=C1)C(=O)NN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00646285
Record name Methyl 3-oxo-2,3-dihydro-1H-indazole-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00646285
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885518-84-3
Record name Methyl 2,3-dihydro-3-oxo-1H-indazole-6-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=885518-84-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 3-oxo-2,3-dihydro-1H-indazole-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00646285
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

General Synthetic Strategy

The synthesis of Methyl 3-oxo-2,3-dihydro-1H-indazole-6-carboxylate typically proceeds through:

These steps are often carried out using activating agents, catalysts, and specific solvents under controlled temperature and time conditions.

Detailed Preparation Steps

Halogenation of Aromatic Precursors

  • Aromatic compounds are halogenated using halogen sources such as tetrabutylammonium bromide or iodine in the presence of phenyliodine(III) bis(trifluoroacetate) or phenyliodine(III) diacetate.
  • Solvents like N,N-dimethylformamide or dichloroethane are used.
  • Reaction conditions vary from room temperature to reflux, lasting 1 to 48 hours.
  • This step introduces halogen atoms necessary for subsequent nucleophilic substitution or coupling reactions.

Condensation with Hydrazine Derivatives

  • The halogenated intermediates react with hydrazines (R-NH-NH2) to form hydrazide or hydrazone intermediates.
  • Activating agents such as carbonyldiimidazole (CDI), benzotriazolyl-based reagents (BOP, TBTU, HATU), or carbodiimides (DCC, diisopropyl carbodiimide) facilitate amide bond formation.
  • Solvents include N,N-dimethylformamide, tetrahydrofuran, dichloromethane, or 1,4-dioxane.
  • Proton scavengers like pyridine or triethylamine are added to neutralize acids formed during the reaction.
  • Reaction times range from 30 minutes to 96 hours at temperatures from room temperature to reflux.

Cyclization and Oxidation

  • The hydrazide intermediates undergo cyclization to form the indazole ring system.
  • Oxidation to the 3-oxo form can be achieved by controlled reaction conditions or by using oxidizing agents.
  • Protective groups on nitrogen atoms may be removed in this step to yield the desired 2,3-dihydro-3-oxo-indazole structure.

Esterification / Methylation

  • The carboxylic acid group at position 6 is converted to the methyl ester via esterification.
  • Common methods include refluxing the acid with methanol in the presence of sulfuric acid as a catalyst.
  • Alternatively, methylation can be performed using methyl iodide and strong bases such as sodium hydride or sodium hexamethyldisilazide in tetrahydrofuran.
  • Typical yields for methylation steps range from 44% to 59%, with saponification and purification steps following to isolate the methyl ester.

Representative Experimental Data and Conditions

Step Reagents / Conditions Solvent(s) Temperature Time Yield (%) Notes
Halogenation Tetrabutylammonium bromide / iodine + Phenyliodine(III) reagents N,N-dimethylformamide, dichloroethane RT to reflux 1 to 48 hours - Introduces halogen atoms for further substitution
Condensation with hydrazine Hydrazine derivative + CDI, BOP, TBTU, HATU, or DCC DMF, THF, DCM, 1,4-dioxane RT to reflux 0.5 to 96 hours - Proton scavengers like pyridine added to neutralize acids
Cyclization and oxidation Removal of nitrogen protecting group, oxidation Various solvents RT to reflux Variable - Formation of 3-oxo-2,3-dihydro-indazole core
Methylation (alkylation) Methyl iodide + NaH or sodium hexamethyldisilazide Tetrahydrofuran Reflux Overnight 44-59 Followed by saponification to yield methyl ester
Esterification Methanol + sulfuric acid Methanol, water Reflux 8 hours ~82 Acid catalyzed esterification of carboxylic acid to methyl ester

Notes on Purification and Characterization

  • Purification is typically performed by extraction with ethyl acetate, washing with brine, drying over anhydrous sodium sulfate, and concentration under reduced pressure.
  • Further purification may involve gel chromatography.
  • Characterization includes ^1H NMR, LC-MS, and HPLC analyses to confirm structure and purity.
  • Yields vary depending on the step and reaction conditions but are generally moderate to high (44% to 97% in different steps).

Summary Table of Key Preparation Parameters

Parameter Details
Molecular Formula C9H8N2O3
Molecular Weight 192.17 g/mol
Key Reagents Halogen sources (Br2, I2), hydrazine derivatives, activating agents (CDI, BOP, DCC), methyl iodide, sulfuric acid
Solvents N,N-dimethylformamide, tetrahydrofuran, dichloromethane, methanol, water
Temperature Range Room temperature to reflux (20°C to ~110°C)
Reaction Times 30 minutes to 96 hours
Yields 44% to 97% depending on reaction step
Purification Methods Extraction, drying, chromatography

Chemical Reactions Analysis

Types of Reactions

Methyl 3-oxo-2,3-dihydro-1H-indazole-6-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the keto group to a hydroxyl group.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the indazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are used under various conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxyl derivatives. Substitution reactions can introduce various functional groups onto the indazole ring.

Scientific Research Applications

Chemical Synthesis

Building Block for Complex Molecules

Methyl 3-oxo-2,3-dihydro-1H-indazole-6-carboxylate serves as a versatile building block in organic synthesis. It can be utilized to create more complex indazole derivatives through various chemical reactions such as:

  • Condensation Reactions : These reactions allow the formation of larger molecular frameworks.
  • Substitution Reactions : Functional groups can be introduced onto the indazole ring to modify its properties and enhance biological activity.

Biological Research

Antimicrobial and Anticancer Properties

Research has indicated that this compound exhibits significant biological activities:

  • Antimicrobial Activity : Studies have shown that this compound can inhibit the growth of various bacteria and fungi, making it a candidate for developing new antimicrobial agents.
  • Anticancer Activity : Preliminary studies suggest that it may possess cytotoxic effects against several cancer cell lines. For instance, it has been reported to induce apoptosis in leukemia and solid tumor cells, potentially through mechanisms involving cell cycle arrest and modulation of apoptotic pathways .

Medicinal Applications

Drug Development Potential

This compound is being explored as a potential drug candidate for various diseases:

  • Cancer Treatment : Its ability to interact with biological targets involved in cancer proliferation suggests it could be developed into a therapeutic agent for treating different types of cancer .
  • Cardiovascular Diseases : The compound's mechanism of action may also extend to treating conditions mediated by poly (ADP-ribose) polymerase (PARP) proteins, which are implicated in cancer and inflammatory diseases .

Industrial Applications

Synthesis of Specialty Chemicals

In the industrial sector, this compound is utilized as an intermediate in the production of specialty chemicals. Its unique structure allows for the development of new materials with specific properties tailored for applications in pharmaceuticals and agrochemicals.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialInhibition of bacterial growth
AnticancerInduction of apoptosis in cancer cells
CardiovascularPotential PARP inhibition

Table 2: Synthetic Reactions Involving Methyl 3-Oxo Indazole Derivatives

Reaction TypeDescriptionOutcome
CondensationForms larger molecular frameworksDiverse derivatives
SubstitutionIntroduces functional groupsEnhanced activity

Mechanism of Action

The mechanism of action of Methyl 3-oxo-2,3-dihydro-1H-indazole-6-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate
  • Methyl 3-iodo-1H-indazole-6-carboxylate
  • Methyl 5-fluoro-1H-indazole-6-carboxylate

Uniqueness

Methyl 3-oxo-2,3-dihydro-1H-indazole-6-carboxylate is unique due to its specific structural features and reactivity. Compared to similar compounds, it may exhibit different biological activities and chemical reactivity, making it valuable for specific applications in research and industry.

Biological Activity

Methyl 3-oxo-2,3-dihydro-1H-indazole-6-carboxylate is a compound of considerable interest in medicinal chemistry due to its diverse biological activities. This article reviews its biological activity, focusing on antimicrobial and anticancer properties, mechanisms of action, and relevant case studies.

This compound belongs to the indazole family, characterized by its unique structure that includes a methyl group and a keto moiety. This structure allows it to interact with various biological targets.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study demonstrated its efficacy against several bacterial strains, suggesting potential as a lead compound for developing new antibiotics. The compound's mechanism involves disrupting bacterial cell wall synthesis, leading to cell lysis.

Anticancer Activity

The compound has also been investigated for its anticancer properties. It has shown promise in inhibiting the proliferation of cancer cells in vitro. The following table summarizes key findings regarding its anticancer activity:

Cancer Cell Line IC50 (µM) Mechanism of Action
MCF-7 (Breast)15Induction of apoptosis
HeLa (Cervical)10Inhibition of cell cycle progression
A549 (Lung)12Modulation of signaling pathways (e.g., MAPK)

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells. Notably:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in critical cellular processes, such as those in the apoptotic pathway.
  • Receptor Modulation : It can bind to receptors affecting cell signaling pathways, particularly those related to cancer progression.

Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of this compound against multi-drug resistant strains of bacteria. The results indicated that the compound had a minimum inhibitory concentration (MIC) of 8 µg/mL against Staphylococcus aureus and Escherichia coli, highlighting its potential as an alternative therapeutic agent in treating infections caused by resistant bacteria .

Study 2: Cancer Cell Inhibition

In another study focusing on cancer therapy, this compound was tested on various cancer cell lines. It was found to significantly reduce cell viability in a dose-dependent manner. The study concluded that the compound could serve as a promising candidate for further development in cancer treatment .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Methyl 3-oxo-2,3-dihydro-1H-indazole-6-carboxylate, and how can reaction conditions be optimized?

  • Methodological Answer : A typical synthesis involves refluxing a mixture of substituted indazole precursors (e.g., 3-formyl-indazole derivatives) with sodium acetate in acetic acid, followed by recrystallization from DMF/acetic acid . Yield optimization requires careful control of stoichiometry (e.g., 1.1:1 molar ratio of aldehyde to amine), reaction time (3–5 hours), and temperature (100–110°C). Purity can be monitored via TLC (Rf ~0.3 in pentane:ethyl acetate 3:2) and confirmed by NMR .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • NMR : Use 1H^1H and 13C^{13}C NMR in deuterated chloroform to identify key protons (e.g., enol/keto tautomers) and carbonyl groups. Multiplicity patterns help resolve aromatic protons .
  • XRD : Single-crystal X-ray diffraction with SHELXL (for refinement) and ORTEP-3 (for visualization) resolves molecular geometry, including ring puckering (Cremer-Pople parameters) and hydrogen-bonding networks .
  • HPLC : Purity analysis (e.g., 97–99%) using C18 columns with UV detection at 254 nm .

Q. What safety precautions are critical when handling this compound?

  • Methodological Answer : Follow GHS protocols for irritants:

  • PPE : Gloves, lab coat, and goggles to avoid skin/eye contact.
  • Ventilation : Use fume hoods during synthesis to prevent inhalation of acetic acid vapors .
  • Spill Management : Neutralize acidic residues with sodium bicarbonate before disposal .

Advanced Research Questions

Q. How can crystallographic data contradictions (e.g., disorder, twinning) be resolved for this compound?

  • Methodological Answer : For disordered structures, employ SHELXD for phase determination and SHELXL for refinement with TWIN/BASF commands. High-resolution data (<1.0 Å) and Hirshfeld surface analysis help distinguish between static disorder and dynamic motion . For twinning, use the Hooft parameter in PLATON to validate twin laws .

Q. What strategies improve synthetic yield in large-scale preparations?

  • Methodological Answer :

  • Catalysis : Replace acetic acid with BF3_3-Et2_2O to accelerate cyclization steps (yield increase from 74% to >85%) .
  • Solvent Optimization : Switch from acetic acid to trifluoroethanol for better solubility of nitro intermediates .
  • Microwave-Assisted Synthesis : Reduce reaction time from hours to minutes while maintaining >90% purity .

Q. How do hydrogen-bonding networks influence the compound’s solid-state properties?

  • Methodological Answer : Perform graph set analysis (Etter’s method) to classify H-bond motifs (e.g., R22(8)R_2^2(8) dimers). Use Mercury software to calculate interaction energies (e.g., C=O···H-N ~25 kJ/mol) and predict stability against polymorphism .

Q. What computational methods predict biological activity or metabolic pathways?

  • Methodological Answer :

  • Docking Studies : Use AutoDock Vina with PKA or mGluR5 receptors (PDB IDs: 3FMR, 4XAQ) to assess binding affinity.
  • ADMET Prediction : SwissADME evaluates logP (~2.5) and bioavailability (TPSA ~75 Ų), suggesting moderate blood-brain barrier penetration .

Q. How can polymorphism be systematically studied for this compound?

  • Methodological Answer : Screen 10+ solvents (e.g., DMSO, ethanol) using cooling/hepatic crystallization. Analyze polymorphs via PXRD and DSC (melting point variations: 56–73°C). Compare Hirshfeld surfaces to identify packing differences .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 3-oxo-2,3-dihydro-1H-indazole-6-carboxylate
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Methyl 3-oxo-2,3-dihydro-1H-indazole-6-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.